5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

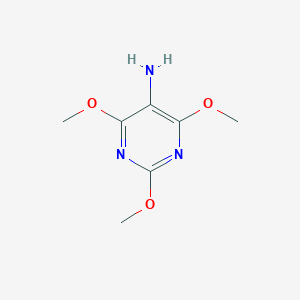

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) is a heterocyclic organic compound with the molecular formula C7H11N3O3 It is a derivative of pyrimidine, characterized by the presence of three methoxy groups at positions 2, 4, and 6, and an amino group at position 5

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) typically involves multiple steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.

Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) often involve optimizing the above synthetic routes to increase yield and reduce waste. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) has several scientific research applications:

Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential anti-inflammatory, antibacterial, and antiviral properties.

Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trimethoxypyrimidine: Similar in structure but lacks the amino group at position 5.

2-Aminopyrimidine: Contains an amino group but lacks the methoxy groups at positions 2, 4, and 6.

Uniqueness

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) is unique due to the combination of methoxy groups and an amino group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Actividad Biológica

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Synthesis

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) belongs to the pyrimidine class of compounds, characterized by a pyrimidine ring substituted with three methoxy groups at the 2, 4, and 6 positions. The synthesis of this compound typically involves multi-step organic reactions that incorporate methoxy groups onto the pyrimidine scaffold. Recent studies have focused on synthesizing novel derivatives to enhance biological activity.

Antimicrobial Properties

The biological evaluation of 5-Pyrimidinamine derivatives has shown promising antimicrobial activities against various pathogens:

- Antibacterial Activity : Studies have reported that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 1 μg/mL, outperforming traditional antibiotics like amikacin .

- Antifungal Activity : The compound also shows antifungal properties against Candida albicans, with an MIC comparable to that of ketoconazole (16 μg/mL) . This suggests that 5-Pyrimidinamine derivatives could be effective alternatives in treating fungal infections.

Anti-inflammatory Effects

Beyond antimicrobial properties, some derivatives of 5-Pyrimidinamine have demonstrated anti-inflammatory activities. In vitro studies indicated that certain compounds could inhibit pro-inflammatory cytokines in mouse mononuclear macrophages (RAW cells), with IC50 values lower than those of standard anti-inflammatory drugs like aspirin .

The mechanisms through which 5-Pyrimidinamine exerts its biological effects involve various biochemical pathways:

- Inhibition of Cell Wall Synthesis : The antimicrobial action is partly attributed to the inhibition of cell wall biosynthesis in fungi. This disrupts the integrity of fungal cells, preventing their growth and replication .

- Cytokine Modulation : The anti-inflammatory effects are likely due to modulation of cytokine production in immune cells. By reducing the levels of pro-inflammatory markers, these compounds can mitigate inflammatory responses .

Study on Derivative Efficacy

A study synthesized multiple derivatives of 5-Pyrimidinamine and assessed their biological activities:

| Compound ID | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) | Anti-inflammatory IC50 (μM) |

|---|---|---|---|

| 1f | 1 | - | 1.37 |

| 1i | 1 | - | - |

| 1l | - | 16 | - |

This table highlights the diverse biological activities observed among different derivatives, showcasing their potential as therapeutic agents.

Pharmacokinetics and Drug-Likeness

In silico studies have indicated that derivatives of 5-Pyrimidinamine possess favorable pharmacokinetic profiles. They generally comply with Lipinski’s rule of five, indicating good oral bioavailability and permeability. Most compounds exhibited high intestinal absorption rates ranging from approximately 84% to over 96% .

Propiedades

IUPAC Name |

2,4,6-trimethoxypyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-11-5-4(8)6(12-2)10-7(9-5)13-3/h8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKCPJNRQBTBPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.